(2Z)-5-(3-methylbenzyl)-2-[(2E)-(naphthalen-1-ylmethylidene)hydrazinylidene]-2,5-dihydro-1,3-thiazol-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (2Z)-5-[(3-METHYLPHENYL)METHYL]-2-[(2E)-2-[(NAPHTHALEN-1-YL)METHYLIDENE]HYDRAZIN-1-YLIDENE]-1,3-THIAZOLIDIN-4-ONE is a complex organic molecule that belongs to the class of thiazolidinones. Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This particular compound features a thiazolidinone core with various substituents, making it a subject of interest in medicinal chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-5-[(3-METHYLPHENYL)METHYL]-2-[(2E)-2-[(NAPHTHALEN-1-YL)METHYLIDENE]HYDRAZIN-1-YLIDENE]-1,3-THIAZOLIDIN-4-ONE typically involves a multi-step process:
Formation of the Thiazolidinone Core: The initial step involves the cyclization of a suitable thioamide with an α-halo ketone under basic conditions to form the thiazolidinone ring.
Introduction of the Hydrazone Moiety: The thiazolidinone intermediate is then reacted with a hydrazine derivative to introduce the hydrazone functionality.
Aldol Condensation: The final step involves an aldol condensation reaction with a naphthaldehyde derivative to introduce the naphthylidene group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow chemistry techniques to streamline the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(2Z)-5-[(3-METHYLPHENYL)METHYL]-2-[(2E)-2-[(NAPHTHALEN-1-YL)METHYLIDENE]HYDRAZIN-1-YLIDENE]-1,3-THIAZOLIDIN-4-ONE: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents like sodium borohydride can convert the hydrazone moiety to hydrazine.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings, introducing various substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Electrophilic reagents such as halogens or nitro groups under acidic conditions.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of hydrazine derivatives.
Substitution: Introduction of various substituents on the aromatic rings.
Scientific Research Applications
(2Z)-5-[(3-METHYLPHENYL)METHYL]-2-[(2E)-2-[(NAPHTHALEN-1-YL)METHYLIDENE]HYDRAZIN-1-YLIDENE]-1,3-THIAZOLIDIN-4-ONE: has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its anticancer activity and potential as a therapeutic agent.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of (2Z)-5-[(3-METHYLPHENYL)METHYL]-2-[(2E)-2-[(NAPHTHALEN-1-YL)METHYLIDENE]HYDRAZIN-1-YLIDENE]-1,3-THIAZOLIDIN-4-ONE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in cell proliferation and apoptosis.
Pathways: It can modulate signaling pathways such as the MAPK/ERK pathway, leading to the inhibition of cancer cell growth.
Comparison with Similar Compounds
Similar Compounds
- (2Z)-5-[(PHENYL)METHYL]-2-[(2E)-2-[(NAPHTHALEN-1-YL)METHYLIDENE]HYDRAZIN-1-YLIDENE]-1,3-THIAZOLIDIN-4-ONE
- (2Z)-5-[(4-METHYLPHENYL)METHYL]-2-[(2E)-2-[(NAPHTHALEN-1-YL)METHYLIDENE]HYDRAZIN-1-YLIDENE]-1,3-THIAZOLIDIN-4-ONE
Uniqueness
(2Z)-5-[(3-METHYLPHENYL)METHYL]-2-[(2E)-2-[(NAPHTHALEN-1-YL)METHYLIDENE]HYDRAZIN-1-YLIDENE]-1,3-THIAZOLIDIN-4-ONE: is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to its analogs.
Properties
Molecular Formula |
C22H19N3OS |
---|---|
Molecular Weight |
373.5 g/mol |
IUPAC Name |
(2Z)-5-[(3-methylphenyl)methyl]-2-[(E)-naphthalen-1-ylmethylidenehydrazinylidene]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C22H19N3OS/c1-15-6-4-7-16(12-15)13-20-21(26)24-22(27-20)25-23-14-18-10-5-9-17-8-2-3-11-19(17)18/h2-12,14,20H,13H2,1H3,(H,24,25,26)/b23-14+ |
InChI Key |
HEZZDYQMGZYVNA-OEAKJJBVSA-N |
Isomeric SMILES |
CC1=CC(=CC=C1)CC2C(=O)N/C(=N/N=C/C3=CC=CC4=CC=CC=C43)/S2 |
Canonical SMILES |
CC1=CC(=CC=C1)CC2C(=O)NC(=NN=CC3=CC=CC4=CC=CC=C43)S2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.